molecular formula C17H28N2O3S B225592 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B225592
M. Wt: 340.5 g/mol
InChI Key: DOYJOSZDEZMQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as SMT-19969, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is being investigated for its potential use in treating a range of diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its pharmacological effects by selectively targeting CAIX, an enzyme that is overexpressed in cancer cells. By inhibiting CAIX, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death. In addition, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide inhibits the activity of CAIX, leading to a disruption of the pH balance and ultimately cell death. In addition, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its selectivity for CAIX, which makes it a promising candidate for cancer therapy. In addition, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for the treatment of a range of diseases. However, one of the limitations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its complex synthesis process, which could make it difficult to produce on a large scale.

Future Directions

There are several future directions for the research and development of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One potential application is in the treatment of cancer, where 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide could be used in combination with other chemotherapeutic agents to improve their efficacy. In addition, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide could be investigated for its potential use in treating other diseases, such as inflammation and neurological disorders. Finally, further research is needed to optimize the synthesis process of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide to make it more cost-effective and feasible for large-scale production.
In conclusion, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a promising small molecule that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selectivity for CAIX and its anti-inflammatory and neuroprotective effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis process.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex process that involves several steps. The starting material for the synthesis is 4-nitrobenzenesulfonamide, which is then reacted with 2,2,6,6-tetramethylpiperidine to form the intermediate product. This intermediate is then further reacted with ethyl iodide to yield the final product, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.

Scientific Research Applications

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is known to play a critical role in tumor growth and metastasis. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been investigated for its potential use in treating inflammation and neurological disorders, such as Alzheimer's disease.

properties

Product Name

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C17H28N2O3S/c1-6-22-14-7-9-15(10-8-14)23(20,21)18-13-11-16(2,3)19-17(4,5)12-13/h7-10,13,18-19H,6,11-12H2,1-5H3

InChI Key

DOYJOSZDEZMQFM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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